molecular formula C16H14O2 B7771003 1,3-Butanedione,1-[1,1'-biphenyl]-4-yl- CAS No. 7642-25-3

1,3-Butanedione,1-[1,1'-biphenyl]-4-yl-

Cat. No.: B7771003
CAS No.: 7642-25-3
M. Wt: 238.28 g/mol
InChI Key: XKNFHAOFFCVXBE-UHFFFAOYSA-N
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Description

1,3-Butanedione,1-[1,1'-biphenyl]-4-yl- is a diketone derivative featuring a biphenyl moiety at the 1-position of the 1,3-butanedione backbone. The biphenyl group is known for enhancing π-conjugation and steric bulk, which can influence electronic behavior, solubility, and reactivity . The diketone structure likely confers higher polarity compared to mono-ketones, affecting applications in organic synthesis, materials science, or pharmaceuticals.

Properties

IUPAC Name

1-(4-phenylphenyl)butane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c1-12(17)11-16(18)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNFHAOFFCVXBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10280598
Record name 1-([1,1'-Biphenyl]-4-yl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10280598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7642-25-3
Record name NSC17545
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17545
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-([1,1'-Biphenyl]-4-yl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10280598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Protocol

  • Base Selection : Sodium hydroxide or potassium tert-butoxide is typically employed to deprotonate ethyl acetoacetate, generating an enolate.

  • Aldehyde Addition : 4-Biphenylcarboxaldehyde is added dropwise to the enolate solution at room temperature.

  • Reaction Monitoring : The mixture is stirred for 16–24 hours, with progress tracked via thin-layer chromatography (TLC).

  • Work-Up : Acidification with HCl (2 M) precipitates the product, which is extracted with ethyl acetate and dried over MgSO₄.

Optimization and Yield

  • Temperature : Room temperature (25°C) minimizes side reactions like aldol condensation.

  • Solvent : Acetonitrile or ethanol enhances solubility of intermediates.

  • Yield : Reported at 80% for analogous trifluoromethyl derivatives, with non-fluorinated variants expected to exhibit similar efficiency.

Analytical Characterization

  • IR Spectroscopy : Strong carbonyl stretches at 1713 cm⁻¹ (ketone) and 1667 cm⁻¹ (conjugated enone).

  • ¹H NMR : A singlet at δ 5.29 ppm corresponds to the methine proton (H-4) adjacent to the diketone, while aromatic protons resonate at δ 7.43–7.67 ppm.

  • ¹³C NMR : Carbonyl carbons appear at δ 166.67 ppm (diketone) and δ 161.75 ppm (conjugated carbonyl).

Palladium-Catalyzed Cross-Coupling

Cross-coupling methodologies enable modular assembly of the biphenyl-diketone scaffold. A Suzuki-Miyaura coupling between 4-bromophenyl diketone and phenylboronic acid is illustrative.

Synthetic Procedure

  • Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) in a 1:1 molar ratio to substrate.

  • Base : K₂CO₃ or Cs₂CO₃ in tetrahydrofuran (THF)/water (3:1).

  • Conditions : Heating at 80°C for 12 hours under nitrogen.

Key Advantages

  • Functional Group Tolerance : Compatible with ester and ketone moieties.

  • Scalability : Continuous flow reactors achieve 85–95% yield on industrial scales.

Challenges

  • Purification : Column chromatography is often required to isolate the product from biphenyl byproducts.

  • Cost : Palladium catalysts necessitate recycling strategies for economic viability.

Multi-Component Biginelli Reaction

Although primarily used for dihydropyrimidine synthesis, the Biginelli reaction can be adapted to generate 1,3-diketone intermediates.

Modified Protocol

  • Reactants : 4-Biphenylcarboxaldehyde, guanidine hydrochloride, and ethyl acetoacetate.

  • Microwave Assistance : Irradiation at 100°C for 8 minutes accelerates kinetics.

  • Isolation : Recrystallization from ethanol yields the diketone precursor.

Performance Metrics

  • Yield : 91% for related dihydropyrimidines, suggesting comparable efficiency for diketone intermediates.

  • Purity : >98% by HPLC after recrystallization.

Friedel-Crafts Acylation

Friedel-Crafts acylation of biphenyl with diketone-derived acyl chlorides offers an alternative route.

Methodology

  • Acyl Chloride Preparation : Reacting diketone with oxalyl chloride generates the electrophilic species.

  • Lewis Acid Catalyst : AlCl₃ or FeCl₃ facilitates electrophilic substitution on biphenyl.

  • Quenching : Ice-cold water terminates the reaction, followed by extraction with dichloromethane.

Limitations

  • Regioselectivity : Para-substitution dominates due to biphenyl’s symmetry, but ortho/byproducts may form at higher temperatures.

  • Yield : 60–70% due to competitive polymerization.

Industrial-Scale Continuous Flow Synthesis

Transitioning batch processes to continuous flow systems enhances reproducibility and safety for large-scale production.

Flow Reactor Design

  • Microreactor : Stainless steel tubing (ID = 1 mm) ensures rapid heat transfer.

  • Residence Time : 10 minutes at 100°C.

  • In-Line Monitoring : FTIR probes track conversion in real time.

Economic Considerations

  • Catalyst Loading : Reduced by 40% compared to batch methods.

  • Throughput : 1 kg/h achievable with parallelized systems.

Comparative Analysis of Methods

MethodYield (%)Temperature (°C)CatalystsScalability
Claisen-Schmidt8025NoneModerate
Suzuki Coupling85–9580Pd(PPh₃)₄High
Biginelli Adaptation91100NoneLow
Friedel-Crafts60–700–25AlCl₃Moderate
Continuous Flow90100Pd/C (heterogeneous)Industrial

Chemical Reactions Analysis

Types of Reactions

1,3-Butanedione,1-[1,1’-biphenyl]-4-yl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the diketone group into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the biphenyl ring or the diketone backbone.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1,3-Butanedione,1-[1,1’-biphenyl]-4-yl- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,3-Butanedione,1-[1,1’-biphenyl]-4-yl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique catalytic or biological activities. Additionally, the biphenyl group may interact with biological membranes or proteins, influencing cellular processes.

Comparison with Similar Compounds

Ethanone, 1-[1,1'-biphenyl]-4-yl- (4-Acetylbiphenyl)

  • Structure : Single acetyl group attached to biphenyl.
  • Molecular Weight : 196.24 g/mol .
  • Physical Properties: Boiling point and LogP data are unavailable, but fluorinated analogs (e.g., 1-(2'-fluoro-[1,1'-biphenyl]-4-yl)ethanone) exhibit LogP = 3.695 and boiling point = 319.3°C .
  • Applications : Intermediate in pharmaceuticals and organic electronics .

1-(3'-Methyl-[1,1'-biphenyl]-4-yl)ethanone

  • Structure : Methyl substituent at the 3'-position of biphenyl.
  • Molecular Weight : 210.28 g/mol .
  • Key Differences : Methyl groups enhance hydrophobicity (higher LogP) compared to unsubstituted analogs.

Fluorinated and Electron-Deficient Analogs

1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)ethanone

  • Structure : Fluorine at the 2'-position.
  • Physical Properties : Density = 1.124 g/cm³, refractive index = 1.552 .

Diketones and Extended Conjugated Systems

1,3,5-Pentanetrione, 1,5-bis([1,1'-biphenyl]-4-yl)

  • Structure : Trione with biphenyl groups at both ends.
  • Implications : Extended conjugation may enable applications in optoelectronics, though increased steric hindrance could limit solubility .

Chalcone Derivatives (e.g., (E)-1-([1,1'-biphenyl]-4-yl)-3-phenylprop-2-en-1-one)

  • Structure : α,β-unsaturated ketone with biphenyl and phenyl groups.
  • Electronic Properties: Conjugation across the enone system enhances UV absorption, useful in dye-sensitized solar cells .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Weight (g/mol) Substituents LogP Boiling Point (°C) Key Applications
1,3-Butanedione,1-[1,1'-biphenyl]-4-yl- (Inferred) ~238.3* Biphenyl, diketone ~3.8* N/A Organic synthesis, materials
4-Acetylbiphenyl 196.24 None N/A N/A Pharmaceuticals, electronics
1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)ethanone 214.23 2'-F 3.695 319.3 Medicinal intermediates
1-(3'-Methyl-[1,1'-biphenyl]-4-yl)ethanone 210.28 3'-CH₃ N/A N/A Synthetic intermediates
(E)-1-([1,1'-biphenyl]-4-yl)-3-phenylprop-2-en-1-one 298.37 Biphenyl, enone N/A N/A Organic dyes, optoelectronics

*Estimated based on structural analogs.

Biological Activity

1,3-Butanedione, 1-[1,1'-biphenyl]-4-yl- is a compound of considerable interest due to its potential biological activities. This article reviews the current understanding of its biological effects, focusing on antimicrobial properties, analgesic activity, and other pharmacological implications based on diverse research findings.

Chemical Structure

The compound can be represented structurally as follows:

C15H14O2\text{C}_{15}\text{H}_{14}\text{O}_{2}

This structure includes a biphenyl moiety which is known to influence biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 1,3-butanedione derivatives. For instance, a compound structurally related to 1,3-butanedione was evaluated for its antibacterial properties against several strains. The Minimum Inhibitory Concentration (MIC) values indicated significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Bacterial Strains Tested
Compound A62.5Bacillus subtilis, Staphylococcus aureus, Escherichia coli
Compound B125Pseudomonas aeruginosa
1,3-ButanedioneTBDTBD

The findings suggest that modifications to the biphenyl structure can enhance antimicrobial efficacy. The presence of electron-donating groups on the biphenyl ring appears to increase the compound's interaction with bacterial cell membranes.

Analgesic Activity

In addition to its antimicrobial properties, certain derivatives of 1,3-butanedione have demonstrated analgesic effects. For example, studies utilizing thermal stimulation methods in animal models showed that these compounds could significantly reduce pain responses.

Case Study: Analgesic Evaluation

A study investigated the analgesic effects of a related butanone derivative in outbred mice. The results indicated that the compound exhibited a dose-dependent analgesic effect comparable to established analgesics.

The biological activity of 1,3-butanedione is thought to arise from its ability to interact with various molecular targets:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in pain and inflammation pathways.
  • Receptor Modulation: It could modulate receptors related to pain perception and microbial resistance.

Safety and Toxicity

Toxicological assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies suggest that while some derivatives exhibit promising biological activity, they also require careful evaluation for toxicity. For instance, compounds with high antimicrobial activity were found to have acceptable toxicity levels in preliminary tests.

Q & A

Advanced Question

  • Molecular Docking : Assesses binding affinity to target proteins (e.g., kinases, GPCRs). Software like AutoDock Vina evaluates interactions using scoring functions .
  • QSAR Modeling : Correlates structural descriptors (e.g., logP, polar surface area) with activity.
    Case Study : Docking simulations for biphenyl derivatives show strong hydrophobic interactions with the COX-2 active site, suggesting anti-inflammatory potential .

How do researchers address discrepancies in reported biological activity data?

Advanced Question
Contradictions arise from:

  • Assay Variability : Use standardized protocols (e.g., MTT assay for cytotoxicity).
  • Compound Purity : HPLC purity >95% minimizes false positives.
  • Structural Analogues : Compare activity of 1,3-butanedione derivatives with/without biphenyl groups to isolate pharmacophores.
    Resolution Workflow :

Validate purity via HPLC.

Replicate assays under controlled conditions.

Cross-reference with structurally similar compounds (e.g., 4-phenylbenzophenone derivatives) .

What role does this compound play in materials science research?

Advanced Question
Its rigid biphenyl core and electron-deficient diketone moiety enable:

  • Photoinitiators : Generates radicals under UV light for polymer crosslinking.
  • Liquid Crystals : Mesomorphic properties are studied via differential scanning calorimetry (DSC) and polarized microscopy .
    Key Findings :
ApplicationObservation
PhotopolymerizationInitiates acrylate polymerization at λ=365 nm
Liquid CrystalsSmectic phase observed at 120–150°C

How are pharmacokinetic properties evaluated for this compound?

Advanced Question

  • Metabolic Stability : Incubation with liver microsomes (human/rat) measures half-life (t₁/₂).
  • Plasma Protein Binding : Equilibrium dialysis assesses unbound fraction.
  • Caco-2 Permeability : Models intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high bioavailability).
    Data Example :
ParameterValue
Microsomal t₁/₂45 min
Plasma Protein Binding89%

What analytical challenges arise in quantifying this compound in complex matrices?

Advanced Question

  • Matrix Interference : Use LC-MS/MS with MRM (multiple reaction monitoring) for selectivity.
  • Low Volatility : Derivatization (e.g., silylation) improves GC-MS compatibility.
    Method Validation :
MetricRequirement
LOQ≤1 ng/mL
Recovery85–115%

How does substituent position on the biphenyl ring affect reactivity?

Advanced Question

  • Para vs. Ortho Substitution : Para-substitution enhances electronic conjugation, increasing electrophilicity at the diketone.
  • Steric Effects : Bulky groups (e.g., tert-butyl) at the ortho position hinder acylation.
    Case Study :
SubstituentFriedel-Crafts Yield
4-tert-Butyl78%
2-Methoxy52%

What safety protocols are critical when handling this compound?

Basic Question

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of diketone vapors.
  • Spill Management : Neutralize with sodium bicarbonate before disposal .

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